molecular formula C12H11FN4O B1415424 5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-50-6

5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1415424
CAS RN: 2197055-50-6
M. Wt: 246.24 g/mol
InChI Key: BLKAPKVQDMJWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (hereafter referred to as 5-Amino-1-3-fluoro-2-methoxyphenyl-3-methyl-1H-pyrazole-4-carbonitrile) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. It is an organofluorine-containing compound that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel Schiff bases using related compounds, including derivatives of pyrazole-4-carbonitriles, has been explored for their antimicrobial activity. These compounds have been synthesized through multi-step reactions, including the Gewald synthesis technique and the Vilsmeier-Haack reaction, indicating the compound's versatility in forming biologically active derivatives. These derivatives have shown excellent to moderate antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobials (Puthran et al., 2019).

Corrosion Inhibition

Research on pyranopyrazole derivatives, closely related to the chemical structure , has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibited high inhibition efficiency, suggesting the potential of pyrazole-4-carbonitrile derivatives in corrosion protection applications. The studies involved gravimetric, electrochemical, and density functional theory (DFT) analyses to understand the mechanism of action and the efficiency of these inhibitors (Yadav et al., 2016).

Antitumor and Antimicrobial Activities

Compounds synthesized from pyrazole-4-carbonitrile have been tested for their antitumor and antimicrobial activities. For instance, pyrazolo[3,4-b]pyridines derived from reactions involving amino pyrazole and other reagents were screened against various bacterial strains and cancer cell lines, demonstrating significant biological activities. These findings suggest the compound's relevance in developing new therapeutic agents (El-Borai et al., 2012).

Cytotoxicity and Apoptosis Induction

Research into nicotinonitrile derivatives bearing imino moieties, which are structurally related to pyrazole-4-carbonitriles, has shown that these compounds can enhance apoptosis and inhibit tyrosine kinase, making them potent anticancer agents. The studies revealed significant antiproliferative activity against breast and colon cancer cell lines, indicating the potential for these compounds to be developed into anticancer drugs (El-Hashash et al., 2019).

Synthetic Approaches and Reactivity

Research on facile synthetic approaches for pyrazole-4-carbonitrile derivatives has led to the development of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. These studies not only expand the chemical repertoire of pyrazole-4-carbonitriles but also explore their reactivity towards different nucleophiles, providing insights into the compound's versatility in organic synthesis (Ali et al., 2016).

properties

IUPAC Name

5-amino-1-(3-fluoro-2-methoxyphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O/c1-7-8(6-14)12(15)17(16-7)10-5-3-4-9(13)11(10)18-2/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKAPKVQDMJWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=CC=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(3-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.